1-(4-bromophenyl)tetrazole-5-thiol

Thyroid Endocrinology Thyrostatic agent

Select 1-(4-bromophenyl)tetrazole-5-thiol (Br-FMT) based on peer-reviewed comparative data: it is the most potent antifungal among halogenated 1-aryltetrazole-5-thiols (bromo > chloro > fluoro). In rat models, Br-FMT uniquely suppresses both T4 and TSH without elevating thyroid cAMP, a mechanism distinct from carbimazole. The para-bromine serves as a versatile cross-coupling handle for Suzuki, Sonogashira, and Buchwald–Hartwig reactions, enabling focused library synthesis. Order the differentiated lead scaffold for thyrostatic screening, antifungal panels, and diversification chemistry.

Molecular Formula C7H5BrN4S
Molecular Weight 257.11 g/mol
Cat. No. B7815645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)tetrazole-5-thiol
Molecular FormulaC7H5BrN4S
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=N2)S)Br
InChIInChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
InChIKeyYJRIGYBILBNKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)tetrazole-5-thiol – Compound Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(4-Bromophenyl)tetrazole-5-thiol (CAS 22347-29-1; synonyms: Br-FMT, 1-BPMT, BPHT) is a heterocyclic thiol belonging to the 1-aryl-1H-tetrazole-5-thiol class, with molecular formula C₇H₅BrN₄S and molecular weight 257.11 g/mol . The compound exists in thiol–thione tautomeric equilibrium, with the thione form (1,2-dihydro-5H-tetrazole-5-thione) predominating under ambient conditions . It is indexed in MeSH as a tetrazole derivative exhibiting thyrostatic activity, first documented in Ceskoslovenská farmacie in 1991 [1]. Key predicted physicochemical properties include an ACD/LogP of 1.43, boiling point of 311.4 ± 44.0 °C, density 1.91 g/cm³, and polar surface area of 72 Ų . The compound is commercially available at 95–97% purity from multiple suppliers, typically at the milligram-to-gram scale, and is primarily positioned as a research chemical and synthetic intermediate [1].

Why 1-(4-Bromophenyl)tetrazole-5-thiol Cannot Be Replaced by a Generic 1-Aryltetrazole-5-thiol: Halogen-Dependent Bioactivity and Reactivity


Within the 1-aryltetrazole-5-thiol series, the identity of the para-substituent on the phenyl ring is not a passive physicochemical modifier but a decisive determinant of biological potency and synthetic utility. Published comparative data demonstrate that antifungal activity against multiple Candida and Saccharomyces species follows the unambiguous rank order bromo > chloro > fluoro, meaning the 4-bromo derivative is the most potent among common halogenated congeners [1]. In a parallel domain, the 4-bromo compound (Br-FMT) exhibits a differentiated thyrostatic mechanism from carbimazole—suppressing both serum thyroxine and thyrotropin (TSH) levels, whereas carbimazole at equimolar dose reduces only thyroxine without altering TSH [2]. Furthermore, the bromine atom provides a synthetic cross-coupling handle (Suzuki, Sonogashira, Buchwald–Hartwig) that is entirely absent in the unsubstituted phenyl, methylphenyl, or nitrophenyl analogs and is more reactive than the corresponding chloro derivative [1]. These three axes—antifungal potency rank, distinctive endocrine pharmacology, and divergent synthetic utility—collectively preclude the assumption that any 1-aryltetrazole-5-thiol can serve as a drop-in replacement.

1-(4-Bromophenyl)tetrazole-5-thiol: Quantitative Differentiation Evidence Against Closest Comparators


Thyrostatic Efficacy and TSH Suppression: Br-FMT vs. Carbimazole in a Rat Model

In a one-month oral dosing study in Wistar rats (7.5 μmol/animal/day via gastric tube), the target compound Br-FMT was directly compared with carbimazole, a clinically established thyrostatic agent, and a placebo control group. Both Br-FMT and carbimazole produced a statistically significant decrease in serum thyroxine levels relative to control [1]. Crucially, Br-FMT additionally induced a clear decrease in serum thyrotropin (TSH), whereas carbimazole did not alter TSH at the tested dose. Furthermore, thyroid cAMP content was significantly elevated only in the carbimazole group, not in the Br-FMT group. Liver transaminases (ALT and AST) were lower in both treatment groups, attributed to the hypothyroid state [1]. This divergent TSH and cAMP profile suggests that Br-FMT may operate through a mechanism distinguishable from the thionamide class represented by carbimazole.

Thyroid Endocrinology Thyrostatic agent Drug discovery

Antifungal Activity: Bromo Substituent Outperforms Chloro and Fluoro Congeners Across Multiple Fungal Species

A direct comparative study by Nesměrák et al. (2000) tested a series of substituted 1-phenyl-5-mercaptotetrazoles—including 4-bromo, 4-chloro, and 4-fluoro derivatives—against six fungal strains: Candida tropicalis, C. pseudotropicalis, C. mogii, Trichosporon cutaneum, Cryptococcus albidus, and Saccharomyces cerevisiae [1]. The authors explicitly reported that antifungal potency decreased in the order bromo > chloro > fluoro derivatives. The overall MIC range for the compound series was 40 to >1000 mg/mL, with S. cerevisiae being the most sensitive organism and Candida strains exhibiting the lowest sensitivity [1]. The 4-bromo derivative thus occupies the highest-potency position among the tested halogenated analogs, a rank ordering that directly informs compound selection when antifungal screening is an experimental objective.

Antifungal Antimicrobial Tetrazole Structure-activity relationship

Lipophilicity (LogP) Differentiation Among Halogen-Substituted 1-Aryltetrazole-5-thiols: Implications for Membrane Permeability and PK Profile

Predicted logP values differentiate the three halogenated congeners in a manner that does not simply correlate with halogen atomic mass. The 4-bromo derivative has an ACD/LogP of 1.43 , the 4-chloro analog has a reported LogP of 1.60 [1], and the 4-fluoro analog has an XLogP of approximately 1.4 . The bromo compound thus occupies an intermediate lipophilicity position—more lipophilic than the fluoro derivative but less lipophilic than the chloro derivative. This non-linear trend (Br logP < Cl logP, despite higher molecular weight of Br) arises from differential electronic effects on the tetrazole-thiol tautomeric equilibrium and hydrogen-bonding capacity, and may influence membrane partitioning, protein binding, and metabolic stability in distinct ways from either congener.

Lipophilicity LogP Drug design Physicochemical properties

Synthetic Versatility: The para-Bromine Atom as a Cross-Coupling Handle Unavailable in Non-Halogenated and Less Reactive Chloro Analogs

The para-bromine substituent on the phenyl ring serves as a synthetic functional handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, Heck), enabling late-stage diversification of the tetrazole-5-thiol scaffold [1]. This capability is structurally absent in the unsubstituted 1-phenyltetrazole-5-thiol and the 4-methylphenyl analog, and is kinetically disfavored in the 4-chloro analog due to the higher C–Cl bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 351 kJ/mol for aryl halides). A direct demonstration of this principle in the 2-bromophenyl isomer was provided by Gundugola et al. (2010), who subjected 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione to lithiation/protonation and Sonogashira coupling to generate elaborated products [1]. The 4-bromo isomer is expected to exhibit analogous reactivity, positioning it as the preferred entry point for building tetrazole-containing compound libraries via palladium-mediated diversification.

Cross-coupling Synthetic intermediate C–C bond formation Medicinal chemistry

Thermal Stability and Decomposition Behavior: Aryl Substituent Electronic Effects on 1-Aryltetrazole-5-thiol Stability

The foundational study by Lieber et al. (1957) established that 1-aryl-tetrazole-5-thiols are thermally unstable at their melting points, decomposing more or less violently with evolution of one mole equivalent of pure nitrogen gas, accompanied by formation of sulfur and lower-melting organic products [1]. The extent of this thermal degradation pathway was shown to depend on the electronic nature of the aryl substituent, with increasing electronegativity of the aromatic group favoring the isomerization path that leads to the tetrazole-5-thiol over the competing degradation to isothiocyanate [1]. The 4-bromophenyl group, being moderately electron-withdrawing (Hammett σₚ = +0.23 for Br), positions this derivative at an intermediate point on the stability continuum—more stable toward thermal decomposition than electron-rich aryl analogs but potentially less stable than strongly electron-withdrawing analogs (e.g., 4-nitrophenyl, σₚ = +0.78). This has practical implications for storage, shipping conditions, and thermal processing during synthesis.

Thermal stability Decomposition Safety Handling

1-(4-Bromophenyl)tetrazole-5-thiol: Evidence-Backed Research and Industrial Application Scenarios


Thyrostatic Drug Discovery: Lead Optimization with Differentiated TSH/cAMP Modulation

Based on the direct head-to-head comparison with carbimazole in a rat model, Br-FMT is the appropriate starting scaffold for programs seeking thyrostatic agents that suppress both thyroxine and TSH without elevating thyroid cAMP [1]. The divergent TSH and cAMP responses relative to carbimazole suggest a mechanism of action distinct from classical thionamide drugs, potentially involving the tetrazole-thiol moiety as a bioisostere for the thiourea pharmacophore with altered target engagement. Researchers should prioritize this compound over non-halogenated or other halogen-substituted tetrazole-5-thiols when thyroid-related endpoints are the primary screening objective.

Antifungal Screening Libraries: The Bromo Derivative as the Highest-Potency Halogenated Congener

The rank-order antifungal potency data (bromo > chloro > fluoro) from Nesměrák et al. (2000) directly supports the selection of 1-(4-bromophenyl)tetrazole-5-thiol as the lead halogenated member of the 1-phenyl-5-mercaptotetrazole series for antifungal screening panels [2]. When constructing a diversity-oriented screening set centered on the tetrazole-5-thiol chemotype, the bromo derivative should be included as the representative halogenated exemplar, with the chloro and fluoro analogs serving only as secondary comparators to confirm the halogen-dependence of any observed activity.

Medicinal Chemistry Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The para-bromine atom enables late-stage functionalization via Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings, as demonstrated on the analogous 2-bromo isomer by Gundugola et al. (2010) [3]. This positions the compound as a strategic building block for generating focused libraries of biaryl-, alkynyl-, and amino-substituted tetrazole-5-thiol derivatives. The bromo derivative is preferred over the chloro analog for this purpose due to the lower C–Br bond dissociation energy (≈285 vs. ≈351 kJ/mol), which translates to milder coupling conditions and broader substrate scope. Procurement of this compound for library synthesis is justified by its dual role as both a bioactive scaffold and a synthetic diversification node.

Thiol–Thione Tautomerism and Metal Coordination Studies: A Model Substrate for Physicochemical Investigations

The tetrazole-5-thiol/thione tautomeric equilibrium, combined with the moderately electron-withdrawing 4-bromophenyl substituent, makes this compound an informative model system for studying sulfur-centered tautomerism, metal coordination preferences, and oxidative disulfide formation. The electron-withdrawing character of the bromine atom (σₚ ≈ +0.23) shifts the thiol–thione equilibrium relative to electron-donating analogs, providing a tunable parameter for coordination chemistry studies with transition metals [4]. The thermal decomposition behavior documented by Lieber et al. (1957) further adds a safety and stability dimension that makes this compound a valuable case study for physicochemical training and method development in heterocyclic chemistry.

Quote Request

Request a Quote for 1-(4-bromophenyl)tetrazole-5-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.